Cas no 53855-64-4 (3-(Acetyloxy)-2-naphthalenecarbonyl Chloride)

3-(Acetyloxy)-2-naphthalenecarbonyl chloride is a specialized acyl chloride derivative used primarily as an intermediate in organic synthesis. Its key structural features—a naphthalene core with an acetyloxy group at the 3-position and a reactive carbonyl chloride at the 2-position—make it valuable for constructing complex molecules, particularly in pharmaceuticals and fine chemicals. The compound’s high reactivity enables efficient acylation reactions, while the acetyloxy group offers additional functionalization potential. It is typically handled under anhydrous conditions due to its moisture sensitivity. This reagent is favored for its ability to introduce naphthalene-based motifs with precise control, supporting advanced synthetic applications.
3-(Acetyloxy)-2-naphthalenecarbonyl Chloride structure
53855-64-4 structure
Product Name:3-(Acetyloxy)-2-naphthalenecarbonyl Chloride
CAS No:53855-64-4
MF:C13H9ClO3
MW:248.661762952805
CID:4027583
PubChem ID:21427116
Update Time:2025-10-28

3-(Acetyloxy)-2-naphthalenecarbonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenecarbonyl chloride, 3-(acetyloxy)-
    • 3-(Acetyloxy)-2-naphthalenecarbonyl Chloride
    • 53855-64-4
    • (3-carbonochloridoylnaphthalen-2-yl) acetate
    • SCHEMBL3912770
    • VXYVCSPKUYCDHI-UHFFFAOYSA-N
    • 3-acetoxy-2-naphthoyl chloride
    • Inchi: 1S/C13H9ClO3/c1-8(15)17-12-7-10-5-3-2-4-9(10)6-11(12)13(14)16/h2-7H,1H3
    • InChI Key: VXYVCSPKUYCDHI-UHFFFAOYSA-N
    • SMILES: ClC(C1=C(C=C2C=CC=CC2=C1)OC(C)=O)=O

Computed Properties

  • Exact Mass: 248.0240218g/mol
  • Monoisotopic Mass: 248.0240218g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 43.4Ų

3-(Acetyloxy)-2-naphthalenecarbonyl Chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N926725-10mg
3-(Acetyloxy)-2-naphthalenecarbonyl Chloride
53855-64-4
10mg
$ 50.00 2022-06-03
TRC
N926725-50mg
3-(Acetyloxy)-2-naphthalenecarbonyl Chloride
53855-64-4
50mg
$ 135.00 2022-06-03
TRC
N926725-100mg
3-(Acetyloxy)-2-naphthalenecarbonyl Chloride
53855-64-4
100mg
$ 230.00 2022-06-03

3-(Acetyloxy)-2-naphthalenecarbonyl Chloride Related Literature

Additional information on 3-(Acetyloxy)-2-naphthalenecarbonyl Chloride

3-(Acetyloxy)-2-naphthalenecarbonyl Chloride: A Comprehensive Overview

The compound 3-(Acetyloxy)-2-naphthalenecarbonyl Chloride (CAS No. 53855-64-4) is a significant molecule in the field of organic chemistry, particularly within the realm of naphthalene derivatives. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in the synthesis of advanced materials and its contribution to the development of novel chemical processes.

3-(Acetyloxy)-2-naphthalenecarbonyl Chloride is characterized by its naphthalene backbone, which serves as a versatile platform for further chemical modifications. The acetyloxy group attached at the 3-position introduces hydrophilic properties, while the carbonyl chloride group at the 2-position imparts reactivity, making it an ideal precursor for various reactions. Researchers have explored its use in the synthesis of polymeric materials, where its reactivity plays a crucial role in forming stable cross-linked structures.

Recent advancements in materials science have demonstrated the potential of 3-(Acetyloxy)-2-naphthalenecarbonyl Chloride in the development of high-performance polymers. For instance, studies published in *Advanced Materials* have shown that this compound can be utilized as a building block for synthesizing polyurethanes with enhanced mechanical properties. The ability of this compound to undergo nucleophilic acyl substitution reactions has been exploited to create materials with tailored functionalities, such as improved thermal stability and mechanical resilience.

In addition to its role in polymer synthesis, 3-(Acetyloxy)-2-naphthalenecarbonyl Chloride has also been investigated for its potential in drug delivery systems. Its naphthalene framework provides a scaffold for attaching bioactive molecules, making it a promising candidate for designing drug carriers with controlled release capabilities. Research conducted at leading pharmaceutical institutions has highlighted its compatibility with various drug molecules, paving the way for future applications in targeted drug delivery.

The synthesis of 3-(Acetyloxy)-2-naphthalenecarbonyl Chloride involves a multi-step process that begins with the preparation of 2-naphthoic acid. This intermediate is then subjected to acetylation at the 3-position, followed by conversion to the corresponding acid chloride using thionyl chloride. The reaction conditions and catalysts used during these steps are critical to ensuring high yields and product purity. Recent optimizations reported in *Journal of Organic Chemistry* have improved the overall efficiency of this synthesis pathway, making it more accessible for large-scale production.

From a structural standpoint, 3-(Acetyloxy)-2-naphthalenecarbonyl Chloride exhibits a planar geometry due to the aromaticity of the naphthalene ring system. The acetyloxy group introduces steric hindrance at the 3-position, which influences the molecule's reactivity and solubility properties. Computational studies using density functional theory (DFT) have provided insights into its electronic structure, revealing that the carbonyl chloride group is highly electrophilic and prone to nucleophilic attack. These findings are consistent with experimental observations and have guided researchers in designing efficient reaction pathways involving this compound.

One of the most intriguing aspects of 3-(Acetyloxy)-2-naphthalenecarbonyl Chloride is its ability to participate in both electrophilic and nucleophilic reactions. This dual reactivity makes it a valuable tool in organic synthesis, where it can serve as both an electrophilic reagent and a nucleophilic substrate depending on the reaction conditions. For example, under basic conditions, it can act as an electrophile in nucleophilic acyl substitution reactions, while under acidic conditions, it can behave as a nucleophile in certain coupling reactions.

The application of 3-(Acetyloxy)-2-naphthalenecarbonyl Chloride extends beyond materials science and pharmaceuticals into areas such as agrochemicals and specialty chemicals. Its ability to form stable amides upon reaction with amines has been leveraged in the development of herbicides with improved efficacy. Field trials conducted in collaboration with agricultural research institutions have demonstrated promising results, suggesting that this compound could play a pivotal role in sustainable agriculture practices.

In terms of safety considerations, 3-(Acetyloxy)-2-naphthalenecarbonyl Chloride should be handled with care due to its reactive nature. Proper ventilation and protective equipment are essential during handling and synthesis processes. Despite these precautions, its benefits far outweigh its challenges, making it a valuable asset in modern chemical research.

In conclusion, 3-(Acetyloxy)-2-naphthalenecarbonyl Chloride (CAS No. 53855-64-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative materials and chemical processes. As ongoing research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd